

Technical Guide: 4-Nitrobenzonitrile-d4 for Quantitative Analysis

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Compound of Interest		
Compound Name:	4-Nitrobenzonitrile-d4	
Cat. No.:	B12322108	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Nitrobenzonitrile-d4**, a deuterated stable isotope-labeled internal standard, crucial for the accurate quantification of 4-nitrobenzonitrile in complex matrices. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in quantitative analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and a logical workflow for its application.

Core Compound Data

4-Nitrobenzonitrile-d4 is an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte, 4-nitrobenzonitrile, while being mass-shifted. This ensures similar behavior during sample preparation and chromatographic separation, allowing for correction of analytical variability.



Property	Value	Citation(s)
CAS Number	1219798-46-5	[1][2][3]
Molecular Formula	C7D4N2O2	[1][3]
Molecular Weight	152.14 g/mol	[1]
IUPAC Name	2,3,5,6-tetradeuterio-4- nitrobenzonitrile	[1][2]
Synonyms	4-Cyanonitrobenzene-d4, 4- Nitrobenzonitrile-2,3,5,6-d4	[3][4]
Isotopic Enrichment	≥99 atom % D	[4]
Purity (by HPLC)	≥99%	[1]

Quantitative Analysis Parameters

Accurate quantification using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions for both the analyte and the internal standard. The following table summarizes the recommended mass-to-charge ratios (m/z) for Multiple Reaction Monitoring (MRM) in a GC-MS/MS system.

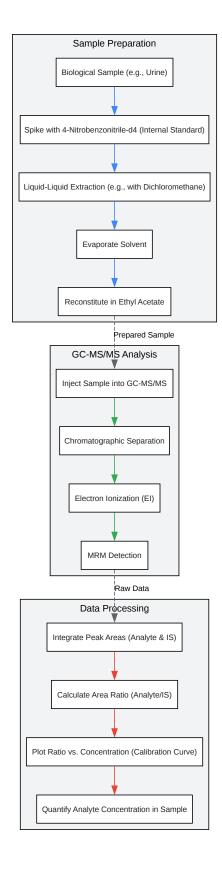
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Application
4-Nitrobenzonitrile	148.0	102.0	Quantifier
4-Nitrobenzonitrile	148.0	75.0	Qualifier
4-Nitrobenzonitrile-d4	152.0	106.0	Internal Standard

Note: The precursor ion corresponds to the molecular ion [M]+. Product ions are characteristic fragments generated through collision-induced dissociation. The quantifier ion is used for concentration calculations, while the qualifier ion confirms the identity of the compound.

Experimental Workflow



The following diagram illustrates the logical workflow for the quantification of 4-nitrobenzonitrile in a biological sample using **4-Nitrobenzonitrile-d4** as an internal standard.





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Workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section details a representative protocol for the quantification of 4-nitrobenzonitrile in urine samples. This method is adapted from established procedures for analyzing nitroaromatic compounds in biological matrices.

- 1. Materials and Reagents
- 4-Nitrobenzonitrile (analytical standard)
- 4-Nitrobenzonitrile-d4 (internal standard)
- Methanol (HPLC grade)
- Dichloromethane (GC grade)
- Ethyl Acetate (GC grade)
- Sodium Sulfate (anhydrous)
- Deionized Water
- Urine samples (blank and study samples)
- · Calibrated micropipettes and glassware
- 2. Preparation of Standard and Stock Solutions
- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-nitrobenzonitrile and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (100 μg/mL): Accurately weigh 1 mg of 4-Nitrobenzonitrile-d4 and dissolve in 10 mL of methanol.



- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
- 3. Sample Preparation (Liquid-Liquid Extraction)
- Pipette 1 mL of each urine sample, calibration standard, and quality control sample into separate 15 mL glass centrifuge tubes.
- Add 50 μL of the 100 ng/mL internal standard spiking solution to each tube (except for blank matrix samples) and vortex for 10 seconds.
- Add 5 mL of dichloromethane to each tube.
- Cap the tubes and vortex vigorously for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
- Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of ethyl acetate, vortex for 30 seconds, and transfer to a GC vial for analysis.
- 4. GC-MS/MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness)

Foundational & Exploratory





Injection Volume: 1 μL (splitless mode)

• Inlet Temperature: 250°C

Oven Temperature Program:

Initial temperature: 80°C, hold for 1 minute

Ramp: 20°C/min to 280°C

Hold: 5 minutes at 280°C

Carrier Gas: Helium at a constant flow of 1.2 mL/min

Ion Source: Electron Ionization (EI) at 70 eV

Source Temperature: 230°C

• Quadrupole Temperature: 150°C

- Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
- 5. Data Analysis and Quantification
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Perform a linear regression analysis of the calibration curve. A weighting factor of 1/x may be used if appropriate.
- Calculate the concentration of 4-nitrobenzonitrile in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

This comprehensive guide provides the necessary information for the successful implementation of **4-Nitrobenzonitrile-d4** as an internal standard in quantitative analytical methods. Adherence to good laboratory practices and proper validation of the method are essential for obtaining accurate and reliable results.



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